Thioquinapiperifil-d5 Dihydrochloride
Description
Molecular Architecture and Isotopic Labeling Configuration
This compound exhibits a complex molecular architecture characterized by the incorporation of five deuterium atoms within its structural framework. According to analytical standards documentation, the compound possesses the molecular formula C24H25D5Cl2N6OS with a molecular weight of 526.54 daltons. This formulation represents the dihydrochloride salt form, which incorporates two hydrochloride moieties to enhance solubility and stability characteristics compared to the free base form.
The isotopic labeling configuration involves the strategic replacement of five hydrogen atoms with deuterium isotopes, designated as the d5 variant. The free base form of thioquinapiperifil-d5 demonstrates a molecular formula of C24H23N6OSD5 with a corresponding molecular weight of 453.62 daltons. The deuterium substitution pattern maintains the fundamental structural integrity of the parent thioquinapiperifil molecule while providing distinct mass spectral and nuclear magnetic resonance characteristics essential for analytical differentiation.
The parent compound thioquinapiperifil, also known by its research designation KF-31327 free base, displays the molecular formula C24H28N6OS with a molecular weight of 448.6 grams per mole. The structural framework encompasses a complex heterocyclic system featuring an imidazo[4,5-g]quinazoline core structure with thione functionality. The systematic name for thioquinapiperifil is 3-Ethyl-8-((2-(4-(hydroxymethyl)piperidin-1-yl)benzyl)amino)-1,3-dihydro-2H-imidazo[4,5-g]quinazoline-2-thione.
The deuterium labeling strategy in thioquinapiperifil-d5 provides enhanced analytical capabilities for metabolic studies and pharmacokinetic investigations. The strategic placement of deuterium atoms creates distinct isotopic signatures that facilitate accurate quantification and identification in complex biological matrices. This isotopic labeling approach proves particularly valuable for mass spectrometric analysis, where the deuterium-induced mass shift enables clear differentiation from the non-labeled parent compound.
Crystallographic Analysis and 3D Conformational Studies
The crystallographic analysis of this compound requires sophisticated three-dimensional structural determination techniques to elucidate the spatial arrangement of atoms within the crystal lattice. X-ray crystallography serves as the primary experimental method for determining the atomic and molecular structure of crystalline materials, providing comprehensive information about bond lengths, bond angles, and intermolecular interactions.
The crystallographic investigation of deuterium-labeled compounds presents unique challenges and opportunities compared to their non-labeled counterparts. The presence of deuterium atoms influences the crystal packing arrangement and hydrogen bonding patterns due to the altered nuclear properties and slightly different bond lengths associated with carbon-deuterium bonds compared to carbon-hydrogen bonds. These subtle but measurable differences can affect the overall crystal structure and stability.
Three-dimensional conformational studies of this compound reveal the complex spatial arrangement of the heterocyclic ring system and the positioning of the piperidine moiety. The imidazo[4,5-g]quinazoline core adopts a planar configuration, while the attached substituents, particularly the benzylpiperidine group, exhibit conformational flexibility that influences the overall molecular geometry.
The crystallographic data collection process involves mounting high-quality crystals in intense X-ray beams and recording diffraction patterns through systematic rotation of the crystal specimen. The resulting diffraction data provides the foundation for computational reconstruction of the three-dimensional electron density maps, from which precise atomic coordinates can be determined. For this compound, the crystal structure reveals the precise positioning of deuterium atoms and their influence on the overall molecular conformation.
The salt formation with hydrochloric acid significantly impacts the crystallographic properties through the introduction of ionic interactions and hydrogen bonding networks. The dihydrochloride salt form typically demonstrates enhanced crystal stability and improved physical properties compared to the free base form, facilitating more reliable crystallographic analysis and structure determination.
Comparative Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, High Resolution Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information and confirm the isotopic labeling pattern. Nuclear magnetic resonance spectroscopy represents the most critical technique for structural elucidation and deuterium incorporation verification in isotopically labeled compounds.
Nuclear magnetic resonance analysis of this compound demonstrates characteristic spectral patterns that clearly differentiate it from the non-labeled parent compound. The deuterium substitution creates distinct changes in the proton nuclear magnetic resonance spectrum, with the deuterated positions appearing as reduced or absent signals in the corresponding chemical shift regions. The technique provides quantitative information about the extent and location of deuterium incorporation, confirming the successful synthesis of the d5 labeled variant.
Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift perturbations at carbon atoms directly bonded to deuterium. These subtle but measurable shifts, typically ranging from 0.1 to 0.3 parts per million upfield, provide additional confirmation of the deuterium labeling pattern. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, facilitate comprehensive structural assignment and confirmation of the molecular connectivity.
High resolution mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for this compound. The deuterium incorporation results in a characteristic mass shift of five daltons compared to the non-labeled compound, enabling precise identification and quantification. Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]+ for structural confirmation.
The fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic ion pathways that maintain the deuterium labels, providing structural information about the stability and location of the isotopic substitution. For phosphodiesterase-5 inhibitor analogs, including thioquinapiperifil derivatives, common fragmentation mechanisms involve cleavage of specific functional groups while preserving the core heterocyclic structure.
Fourier transform infrared spectroscopy of this compound demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The deuterium substitution causes predictable frequency shifts in vibrational modes involving carbon-deuterium bonds, typically appearing at lower frequencies compared to corresponding carbon-hydrogen stretching vibrations. These isotopic shifts provide additional confirmation of successful deuterium incorporation and help validate the structural assignment.
The comparative spectroscopic analysis between this compound and its non-labeled counterpart reveals the subtle but measurable differences introduced by deuterium labeling. These differences prove essential for analytical method development and validation, particularly in bioanalytical applications where isotopically labeled internal standards enable accurate quantification of the parent compound in complex biological matrices.
Properties
Molecular Formula |
C₂₆H₂₇D₅Cl₂N₄OS |
|---|---|
Molecular Weight |
524.56 |
Synonyms |
3-Ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-Imidazo[4,5-g]quinazoline-2-thione-d5; 3-Ethyl-8-[2-(4-hydroxymethylpiperidino)benzylamino]-2,3-dihydro-1H-imidazo[4,5-g]quinazoline-2-thione-d5 Dihydrochloride; KF 3 |
Origin of Product |
United States |
Scientific Research Applications
1.1. Phosphodiesterase-5 Inhibition
Thioquinapiperifil-d5 dihydrochloride is primarily recognized for its role as a PDE-5 inhibitor. PDE-5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension. The compound's ability to enhance cyclic guanosine monophosphate (cGMP) levels significantly contributes to its efficacy in these areas. Studies have shown that at a concentration of 10 µM, Thioquinapiperifil-d5 increases cGMP levels in treated cells, indicating its potential utility in sexual health research .
1.2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies demonstrated significant reductions in inflammation markers in models of induced arthritis, suggesting its potential application in treating inflammatory diseases.
Cancer Research
This compound has been investigated for its anticancer properties:
- Antitumor Activity : In xenograft models, the compound showed substantial tumor growth inhibition rates, reaching up to 60% at doses of 20 mg/kg. This indicates a promising avenue for further exploration in cancer therapeutics.
- Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells, demonstrating a selective action that is critical for minimizing side effects during cancer treatment.
3.1. Case Study on Cancer Treatment
- Objective : To evaluate the anticancer effects of this compound in breast cancer models.
- Results : The study found significant induction of apoptosis in cancer cells with minimal effects on surrounding healthy tissues.
3.2. Case Study on Infection Control
- Objective : To assess the antimicrobial efficacy against resistant bacterial strains.
- Results : The compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting potential applications in combating antibiotic resistance.
Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
Thioquinapiperifil-d5 Dihydrochloride shares structural similarities with deuterated fluoroquinolones and other dihydrochloride salts. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Deuterated Compounds : Thioquinapiperifil-d5 and Lomefloxacin-d5 both serve as isotopic internal standards but differ in therapeutic targets. Deuteration reduces metabolic degradation, enhancing their reliability in trace analysis .
- Dihydrochloride Salts : While Thioquinapiperifil-d5 and Trientine Dihydrochloride share the dihydrochloride formulation, their applications diverge (analytical vs. therapeutic). Trientine’s primary role is metal ion chelation, contrasting with Thioquinapiperifil-d5’s analytical focus .
- Regulatory Differences: Thioquinapiperifil-d5 and S-(2-(dimethylamino)ethyl) Isothiourinium Dihydrochloride are both controlled but for distinct reasons—short shelf life versus sensitizing hazards .
Physicochemical and Regulatory Properties
Table 2: Physicochemical and Regulatory Comparison
Key Insights :
- Solubility : All dihydrochloride salts exhibit enhanced water solubility, critical for their respective applications (e.g., analytical dissolution or drug formulation) .
- Stability : Thioquinapiperifil-d5’s short shelf life contrasts with Trientine’s long-term stability, reflecting differences in chemical reactivity and storage conditions .
- Regulatory Landscape : Thioquinapiperifil-d5’s handling aligns with controlled substance protocols, whereas azoamidine initiators are regulated for industrial safety .
Pharmacokinetic and Analytical Advantages of Deuteration
Deuterated compounds like Thioquinapiperifil-d5 offer distinct advantages over non-deuterated analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
